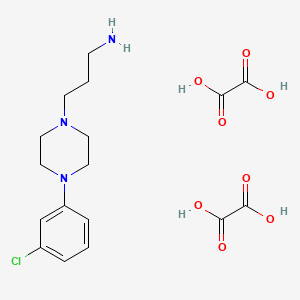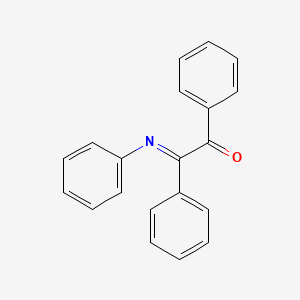
Ethanone, diphenyl(phenylimino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanone, diphenyl(phenylimino)- can be synthesized through the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields the desired compound in high purity and yield . The reaction conditions involve the use of reagent-grade chemicals, and the products are characterized by infrared (IR) and nuclear magnetic resonance (NMR) spectral analysis .
Industrial Production Methods
While specific industrial production methods for ethanone, diphenyl(phenylimino)- are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of chromium trioxide and triethylamine in chloroform provides a reliable method for producing this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, diphenyl(phenylimino)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the imine group (–N=CH–) to an amine group (–NH–).
Substitution: The phenylimino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium dichromate, and pyridinium chlorochromate are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of imines.
Solvents: Chloroform, dimethylformamide, and dichloromethane are commonly used solvents in these reactions.
Major Products Formed
The major products formed from these reactions include the corresponding ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanone, diphenyl(phenylimino)- has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of ethanone, diphenyl(phenylimino)- involves its interaction with molecular targets through the imine group (–N=CH–). This group can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Diphenyl-2-(p-tolylimino)ethanone
- 2-((4-chlorophenyl)imino)-1,2-diphenylethanone
Uniqueness
Ethanone, diphenyl(phenylimino)- is unique due to its specific structural configuration and the presence of the phenylimino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
4198-95-2 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
1,2-diphenyl-2-phenyliminoethanone |
InChI |
InChI=1S/C20H15NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
WTZNNBFUSZQZEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078407.png)
![4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15078409.png)

![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B15078432.png)
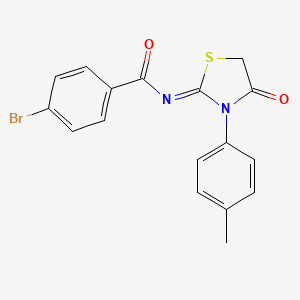
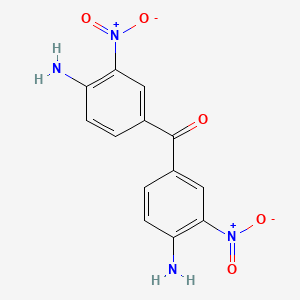
![(5Z)-3-Allyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15078459.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
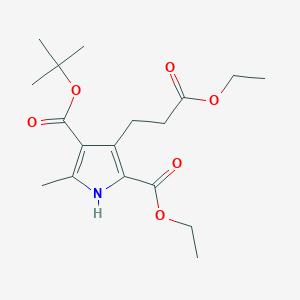
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
